N2-acetyl-N6-diazo-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative characterized by the presence of an azido group at the sixth position of the norleucine backbone and an acetyl group at the amino terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Azido Group: The protected L-norleucine is then subjected to azidation, where the azido group is introduced at the sixth position using reagents like sodium azide.
Deprotection and Acetylation: The protecting group is removed, and the resulting compound is acetylated at the amino terminus using acetic anhydride.
Industrial Production Methods
Industrial production of N-Acetyl-6-azido-L-norleucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Acetic Anhydride: Used for acetylation.
Hydrogen Gas and Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
N-Acetyl-6-azido-L-norleucine has diverse applications in scientific research:
Chemical Biology: Used for labeling and tracking biomolecules due to its azido group, which can be selectively modified.
Medicinal Chemistry: Explored as a potential therapeutic agent or as a building block for drug development.
Protein Engineering: Incorporated into proteins to study structure-function relationships or to introduce novel functionalities.
Bioconjugation: Used in the development of bioconjugates for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Acetyl-6-azido-L-norleucine involves its incorporation into biomolecules, where it can exert effects through various pathways:
Molecular Targets: The azido group can interact with specific molecular targets, enabling selective labeling or modification.
Pathways Involved: The compound can participate in metabolic pathways, where it may be converted into active metabolites or interact with enzymes and receptors.
Comparison with Similar Compounds
N-Acetyl-6-azido-L-norleucine can be compared with other similar compounds such as:
N-Acetyl-L-norleucine: Lacks the azido group, making it less versatile for bioconjugation.
6-Azido-L-norleucine: Lacks the acetyl group, which may affect its incorporation into biomolecules.
N-Acetyl-L-leucine: Similar structure but lacks the azido group, limiting its applications in click chemistry.
Conclusion
N-Acetyl-6-azido-L-norleucine is a versatile compound with significant potential in various scientific fields. Its unique structural features enable a wide range of chemical reactions and applications, making it a valuable tool in chemical biology, medicinal chemistry, and protein engineering.
Properties
Molecular Formula |
C8H14N4O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
YVTWABJVKYDHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.